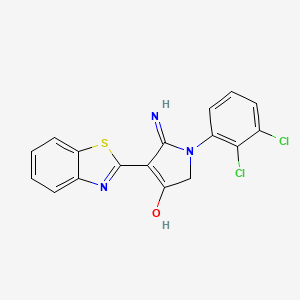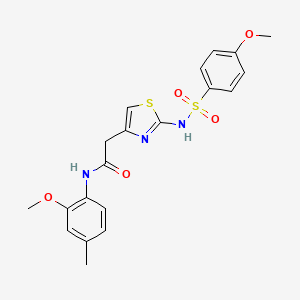
1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, also known as BDM, is a chemical compound that has been widely studied for its potential applications in scientific research. BDM is a chiral molecule that belongs to the class of beta-adrenergic receptor agonists, which are compounds that activate the beta-adrenergic receptors in the body.
Scientific Research Applications
Cardioselective Beta-Adrenoceptor Blocking Agents
A study by Rzeszotarski et al. (1979) synthesized a series of compounds, including ones structurally related to 1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, to evaluate their affinity for beta 1- and beta 2-adrenoceptors. These compounds demonstrated substantial cardioselectivity, highlighting their potential in developing selective beta-blockers for treating cardiovascular diseases. This research underscores the significance of structural modifications in achieving desired pharmacological profiles (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Heterocyclic Synthesis Through Alkylation and Ring Closure
Roman (2013) employed 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound with similarities to the target molecule, as a starting material in alkylation and ring closure reactions. This work aimed to generate a structurally diverse library of compounds, demonstrating the utility of such molecules in synthesizing a wide range of heterocyclic compounds. The study showcases the versatility of these molecules in organic synthesis and their potential as precursors for various pharmacologically active compounds (Roman, 2013).
Conformational Analyses in Different Environments
Nitek et al. (2020) conducted conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, highlighting the impact of structural modifications on the compounds' conformations. Such studies are crucial for understanding the relationship between molecular structure and biological activity, providing insights into the design of more effective and selective drugs (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Synthesis and Biological Activity in the Tetrahydroisoquinoline Series
Aghekyan et al. (2017) explored the synthesis and adrenergic blocking activities of new propan-2-ol derivatives in the tetrahydroisoquinoline series, including structures related to 1-(Benzyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride. Their findings contribute to the development of novel compounds with potential therapeutic applications in conditions influenced by adrenergic system dysfunction (Aghekyan, Mkryan, Tsatinyan, Noravyan, & Gasparyan, 2017).
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-phenylmethoxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-13-8-17(9-14(2)20-13)10-16(18)12-19-11-15-6-4-3-5-7-15;/h3-7,13-14,16,18H,8-12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILHCOMGJRVVCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COCC2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

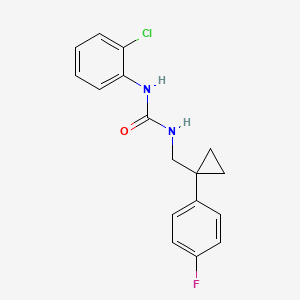
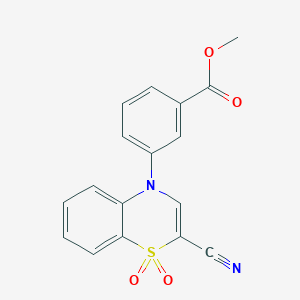
![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2361103.png)

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2361108.png)


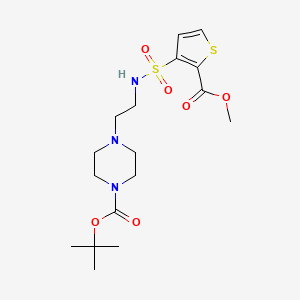
![6-Methoxy-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2361112.png)
![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2361115.png)
